Selectivity Profile: INCB059872 Exhibits High Differential Sensitivity Between SCLC and Non-Tumorigenic Cells
INCB059872 demonstrates a pronounced selectivity window between SCLC tumor cells and normal, non-tumorigenic cells. This is a critical differentiator for evaluating therapeutic index and on-target vs. off-target effects. While many LSD1 inhibitors show activity in cancer cells, the magnitude of this differential sensitivity is a key performance metric [1].
| Evidence Dimension | Cell Proliferation Inhibition (EC50) vs. Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | SCLC Cell Lines EC50: 47 - 377 nM; Normal T-cells IC50: >10,000 nM (>10 μM) |
| Comparator Or Baseline | Non-tumorigenic IL-2 stimulated T cells from normal donors |
| Quantified Difference | >21-fold to >212-fold selectivity window (calculated from lowest tumor EC50 and normal cell IC50) |
| Conditions | In vitro cell proliferation assays on a panel of SCLC cell lines; cytotoxicity assays on IL-2 stimulated T cells [1]. |
Why This Matters
This quantifiable selectivity window is crucial for research applications aiming to minimize confounding effects from cytotoxicity on non-malignant cells and accurately model tumor-specific LSD1 dependency.
- [1] Lee, S. H., et al. (2016). Abstract 4704: The evaluation of INCB059872, an FAD-directed inhibitor of LSD1, in preclinical models of human small cell lung cancer. Cancer Research, 76(14 Supplement), 4704. View Source
